molecular formula C19H20N6O3 B2630365 2-[6-(3,5-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide CAS No. 876669-58-8

2-[6-(3,5-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide

Cat. No. B2630365
M. Wt: 380.408
InChI Key: MEQOYGAZJRFNBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[6-(3,5-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide is a useful research compound. Its molecular formula is C19H20N6O3 and its molecular weight is 380.408. The purity is usually 95%.
BenchChem offers high-quality 2-[6-(3,5-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[6-(3,5-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activities

A study by Duran and Demirayak (2012) synthesized derivatives of acetamide, closely related to the chemical , and investigated their anticancer activities against various human tumor cell lines. Compounds demonstrated significant activity against melanoma-type cell lines, highlighting their potential in cancer treatment research (Duran & Demirayak, 2012).

pKa Determination and Chemical Properties

Another study by Duran and Canbaz (2013) focused on the synthesis of similar acetamide derivative compounds. They determined the acidity constants (pKa) of these compounds through UV spectroscopic studies. This research is crucial for understanding the chemical behavior of these compounds under different conditions (Duran & Canbaz, 2013).

Host for Anions

Research by Nath and Baruah (2012) explored an imidazole containing bisphenol, structurally similar to the chemical . They found that these compounds could act as versatile hosts for anions, suggesting potential applications in the development of new materials and sensors (Nath & Baruah, 2012).

Corrosion Inhibition

A 2020 study by Rouifi et al. synthesized benzimidazole derivatives, which are structurally related to the compound , and evaluated their potential as corrosion inhibitors for carbon steel. This indicates possible applications in material science and engineering (Rouifi et al., 2020).

Antipsychotic Potential

Research by Wise et al. (1987) on compounds similar to the one showed an antipsychotic-like profile in behavioral animal tests, suggesting potential applications in the development of new antipsychotic drugs (Wise et al., 1987).

Luminescence Sensing

In 2015, Shi et al. synthesized lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate, structurally related to the chemical . These frameworks showed potential for luminescence sensing of benzaldehyde-based derivatives, which could be useful in chemical analysis and sensor technology (Shi et al., 2015).

properties

IUPAC Name

2-[6-(3,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3/c1-10-5-11(2)7-13(6-10)25-12(3)8-23-15-16(21-18(23)25)22(4)19(28)24(17(15)27)9-14(20)26/h5-8H,9H2,1-4H3,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQOYGAZJRFNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide

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